molecular formula C12H7N3 B3189885 9H-Pyrido[3,4-b]indole-6-carbonitrile CAS No. 361202-16-6

9H-Pyrido[3,4-b]indole-6-carbonitrile

Cat. No.: B3189885
CAS No.: 361202-16-6
M. Wt: 193.2 g/mol
InChI Key: HYOYTXXNDDYLMC-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-6-carbonitrile is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a fused pyridine and indole ring system with a nitrile group at the 6-position, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-6-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate in the presence of piperidine as a catalyst . This method allows for the efficient construction of the indole-pyridine framework with the nitrile group at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the indole or pyridine rings.

    Reduction: Reduction reactions can modify the nitrile group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

9H-Pyrido[3,4-b]indole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

    β-Carboline: A natural indole alkaloid with a similar tricyclic structure.

    Norharmane: Another indole derivative with biological activity.

    2,9-Diazafluorene: A compound with a similar fused ring system.

Uniqueness: 9H-Pyrido[3,4-b]indole-6-carbonitrile is unique due to the presence of the nitrile group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

9H-pyrido[3,4-b]indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-6-8-1-2-11-10(5-8)9-3-4-14-7-12(9)15-11/h1-5,7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYTXXNDDYLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612728
Record name 9H-beta-Carboline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361202-16-6
Record name 9H-beta-Carboline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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